

Application Notes and Protocols for Basic Yellow 87 Staining Solutions

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Compound of Interest

Compound Name: *Basic Yellow 87*

Cat. No.: *B1141925*

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Application Notes

Basic Yellow 87 is a cationic (basic) dye belonging to the methine class, presenting as a yellow to orange solid crystalline powder.^[1] Its positive charge allows it to readily bind to anionic (negatively charged) components in biological tissues. This principle, known as basophilic staining, is fundamental in histology for visualizing specific cellular structures.

In biological applications, Basic Yellow 87 is expected to stain acidic tissue components, such as the nucleus (rich in negatively charged phosphate groups of DNA and RNA) and the rough endoplasmic reticulum (rich in ribosomes).^[2] While extensively documented for its use as a direct hair colorant in the cosmetics industry, its application in a laboratory research setting is less common.^{[2][3][4]} However, based on its chemical properties, it can be adapted for use as a general biological stain. The protocols provided offer a starting point for developing specific staining procedures for various sample types.

Data Summary

Quantitative data regarding the properties of Basic Yellow 87 and its use in cosmetic formulations are summarized below for easy reference and comparison.

Table 1: Chemical and Physical Properties of Basic Yellow 87

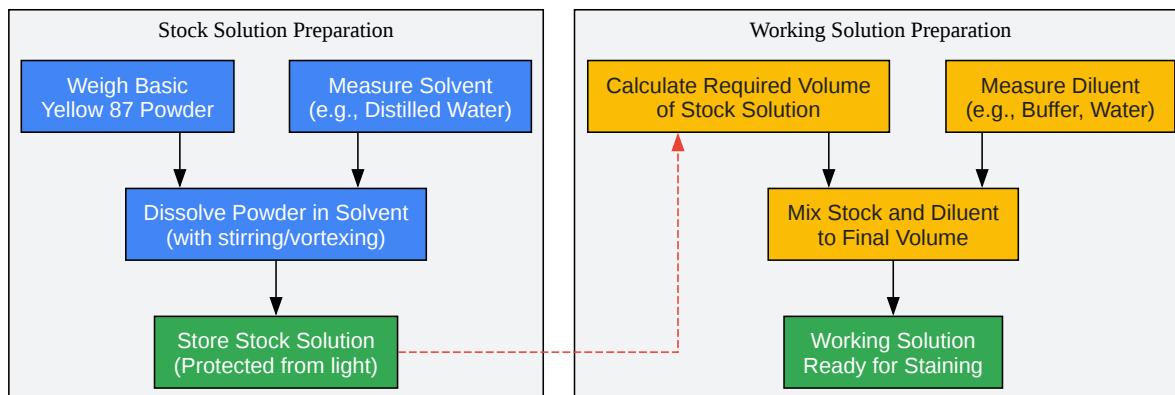
Property	Value	Reference
IUPAC Name	N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate	[5]
CAS Number	68259-00-7	[5]
Molecular Formula	C ₁₅ H ₁₉ N ₃ O ₄ S	[5]
Molecular Weight	337.4 g/mol	[5][6][7]
Physical Form	Solid crystalline powder	[1]
Color	Yellow to Orange	[1]
Water Solubility	40 g/L at 20 °C	[1][8][9]
log P (o/w)	-1.69 (20-25 °C)	[2][10]
Melting Point	140 °C (Decomposition at higher temperatures)	[1][8]

Table 2: Example Concentrations of Basic Yellow 87 in Cosmetic Formulations

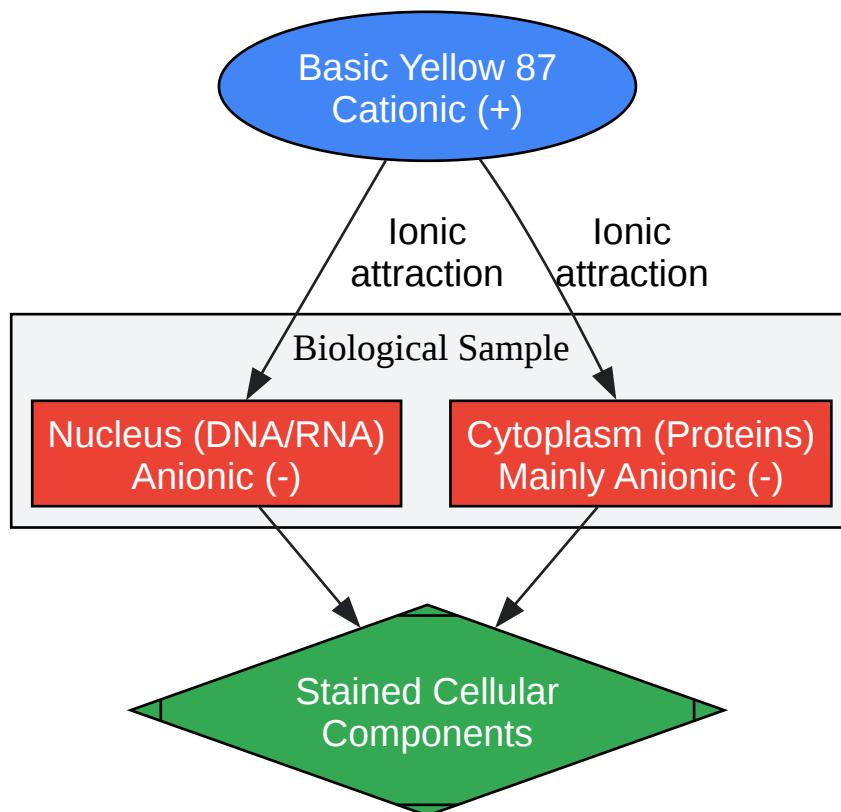
Formulation Type	Maximum Concentration	Reference
Hair Dyes and Colors (Rinse-off)	Up to 1.0%	[2][10][11]
Semi-Permanent Hair Dye	0.2%	[1][9]
Oxidative Hair Dye (Final, after mixing)	0.1%	[1][9]
Coloring Shampoos	Up to 0.02%	[2][10][11]

Experimental Workflows and Principles

The following diagrams illustrate the logical workflow for solution preparation and the principle of basophilic staining.

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Caption: Workflow for preparing stock and working solutions.

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Caption: Principle of basophilic staining with Basic Yellow 87.

Experimental Protocols

Protocol 1: Preparation of a General Stock Solution (1% w/v)

This protocol describes the preparation of a 1% (w/v) aqueous stock solution of Basic Yellow 87. This stock can be further diluted to desired working concentrations.

Materials:

- Basic Yellow 87 powder ($C_{15}H_{19}N_3O_4S$, MW: 337.4 g/mol)
- Distilled or deionized water
- 50 mL conical tube or volumetric flask
- Magnetic stirrer and stir bar (optional)
- Vortex mixer
- Analytical balance
- Spatula and weighing paper

Procedure:

- Using an analytical balance, accurately weigh 0.5 g of Basic Yellow 87 powder.
- Transfer the powder into a 50 mL volumetric flask or conical tube.
- Add approximately 40 mL of distilled water to the flask.
- Cap the flask and mix thoroughly by vortexing or using a magnetic stirrer until all the powder is completely dissolved. The solution will appear as a clear, vibrant yellow. Given its solubility of 40 g/L, it should dissolve readily.[1][8][9]
- Once dissolved, add distilled water to bring the final volume to 50 mL.
- Mix the solution again to ensure homogeneity.

- Transfer the 1% stock solution to a labeled, amber glass bottle or a container wrapped in aluminum foil to protect it from light.
- Store the stock solution at room temperature or 4°C for long-term stability.

Protocol 2: Generalized Protocol for Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general starting point for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: Optimal staining concentration, incubation times, and differentiation steps will need to be determined empirically for specific tissues and research applications.

Materials:

- 1% (w/v) Basic Yellow 87 stock solution (from Protocol 1)
- Distilled or deionized water
- Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.4
- Xylene or xylene substitute
- Graded ethanol series (100%, 95%, 70%)
- Mounting medium (e.g., resinous)
- Coverslips
- Staining jars
- Microscope slides with FFPE tissue sections

Procedure:

A. Deparaffinization and Rehydration:

- Immerse slides in a staining jar containing xylene for 5 minutes. Repeat with fresh xylene for another 5 minutes.
- Immerse slides in 100% ethanol for 3 minutes.
- Immerse slides in a second change of 100% ethanol for 3 minutes.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides gently in a staining jar of distilled water for 5 minutes.

B. Staining:

- Prepare a working solution by diluting the 1% stock solution. A starting range of 0.1% to 0.5% (w/v) is recommended. To prepare a 0.1% solution, dilute 1 mL of stock solution with 9 mL of distilled water or buffer.
- Immerse the rehydrated slides in the Basic Yellow 87 working solution.
- Incubate for a suggested time of 1-5 minutes. Incubation time is a critical parameter to optimize.
- After incubation, briefly rinse the slides in distilled water to remove excess stain.
- (Optional Differentiation Step) If staining is too intense, slides can be briefly dipped in an acidic solution (e.g., 0.5-1% acetic acid in water) for a few seconds to remove excess dye from less acidic components, followed immediately by a thorough rinse in water. This step requires careful optimization.

C. Dehydration and Mounting:

- Immerse slides in 95% ethanol for 1 minute.
- Immerse slides in 100% ethanol for 1 minute.
- Immerse slides in a second change of 100% ethanol for 1 minute.

- Immerse slides in xylene (or substitute) for 5 minutes.
- Place a drop of mounting medium onto the tissue section and apply a coverslip, avoiding air bubbles.
- Allow the mounting medium to cure before microscopic examination.

Expected Results: Basophilic structures, such as cell nuclei and areas rich in RNA, will be stained yellow to orange. The intensity of the stain will depend on the concentration and incubation time used.

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